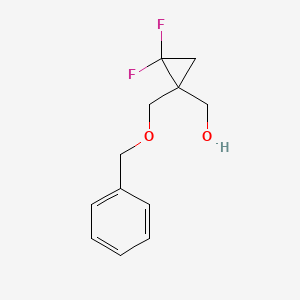
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is an organic compound that features a cyclopropyl ring substituted with benzyloxy and difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of Benzyloxy Group: The benzyloxy group can be introduced through etherification reactions, where a benzyl alcohol derivative reacts with the cyclopropyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield different alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of materials with specific properties, such as polymers.
Mecanismo De Acción
The mechanism of action of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is unique due to the presence of both benzyloxy and difluoromethyl groups on the cyclopropyl ring, which may impart distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14F2O2 |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
[2,2-difluoro-1-(phenylmethoxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14F2O2/c13-12(14)7-11(12,8-15)9-16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
Clave InChI |
PDDRHFIJIAPCHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(CO)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


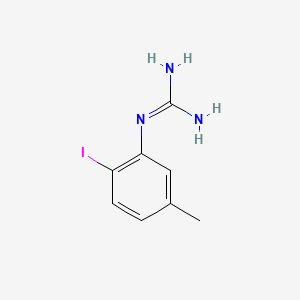


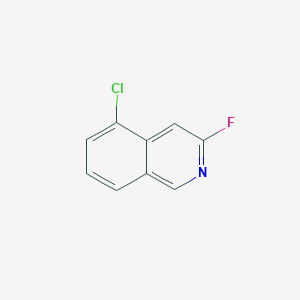
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
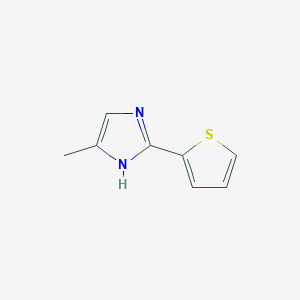

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
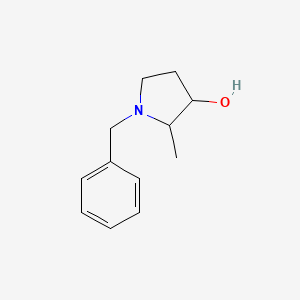
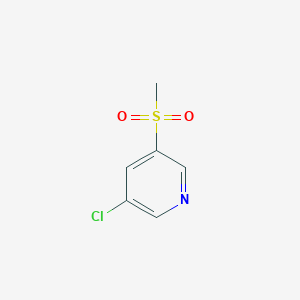
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
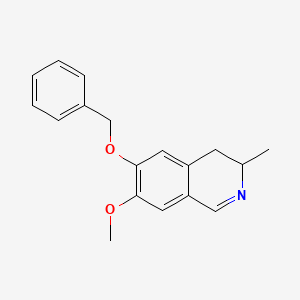
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
